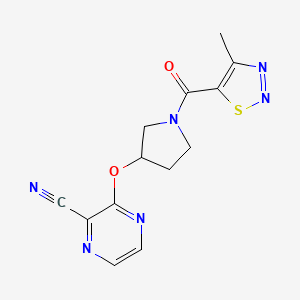

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

This compound (CAS: 2034450-45-6, C₁₄H₁₃N₅O₂S) features a pyrazine-2-carbonitrile core linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group . Pyrazine-carbonitrile derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name |

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-8-11(22-18-17-8)13(20)19-5-2-9(7-19)21-12-10(6-14)15-3-4-16-12/h3-4,9H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJZYOYNLCKEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which is a part of the compound’s structure, have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may interact with targets that are crucial for the survival and growth of these bacteria.

Mode of Action

Based on the antimicrobial activity of related compounds, it can be hypothesized that the compound may interfere with essential biological processes in bacteria, leading to their death or inhibition of growth .

Biochemical Pathways

Given the antimicrobial activity of related compounds, it is likely that the compound disrupts pathways essential for bacterial survival and growth .

Pharmacokinetics

The lipophilicity of related compounds has been studied, which is an important factor influencing a drug’s adme properties .

Result of Action

The result of the compound’s action is likely the inhibition of growth or death of susceptible bacteria, given the antimicrobial activity of related compounds . .

Biological Activity

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Molecular Formula and Structure

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2S |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | 3-((1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile |

Structural Analysis

The compound features a pyrazine ring linked to a pyrrolidine unit via an ether linkage, with a thiadiazole carbonyl moiety that likely contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of FLT3 kinase, which is crucial in hematologic malignancies. The IC50 value for this inhibition was reported at 0.072 µM, showcasing potent activity against cancer cell lines with FLT3 mutations .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes that play roles in cell proliferation and survival. For example:

- FLT3 Inhibition : Compounds targeting FLT3 can induce cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups at specific positions on the thiadiazole ring has been shown to enhance anticancer activity. The introduction of various substituents can significantly affect the potency and selectivity of these compounds against target enzymes .

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of related thiadiazole-containing compounds:

- Antimicrobial Activity : A study on derivatives incorporating pyrazole and thiadiazole showed promising antimicrobial properties with low hemolytic activity, indicating potential for therapeutic applications without significant toxicity .

- Cytotoxicity Assays : Compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, some derivatives exhibited IC50 values in the nanomolar range against specific targets like DRAK1 and DRAK2 kinases .

In Vivo Studies

In vivo studies using xenograft models have shown that certain derivatives can effectively inhibit tumor growth without inducing significant cardiotoxicity, suggesting a favorable safety profile for further development .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multicomponent reactions that allow for the rapid assembly of complex molecules. The incorporation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety is significant as thiadiazoles are known for their diverse biological activities. The structural features of this compound contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives containing thiadiazole structures demonstrate significant antimicrobial activity. For instance, compounds with similar frameworks have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) often below 10 µg/mL . This suggests that 3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may possess comparable antimicrobial properties.

Antiviral Activity

The potential antiviral applications of pyrazine derivatives have been explored extensively. Compounds structurally related to this compound have been shown to inhibit viruses such as HIV and influenza effectively . The mechanism often involves the disruption of viral replication processes, making such compounds candidates for further investigation in antiviral drug development.

Cancer Treatment

Thiadiazole derivatives are increasingly recognized for their anticancer properties. Studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific application of this compound in cancer therapy remains an area for future research but holds promise based on the activity of related compounds.

Neurological Disorders

Compounds that interact with neurotransmitter systems are vital in treating neurological disorders. There is evidence suggesting that similar thiadiazole-containing compounds can influence neuroprotective pathways and may be beneficial in conditions like Alzheimer's disease . The specific interactions of this compound with neural targets warrant further exploration.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria | Supports potential use in treating infections |

| Study B | Exhibited antiviral effects against HIV strains | Indicates possible application in antiviral therapies |

| Study C | Showed cytotoxic effects on cancer cell lines | Suggests efficacy in cancer treatment |

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 4-methyl-1,2,3-thiadiazole moiety participates in electrophilic substitution and ring-opening reactions:

-

Electrophilic Substitution : The electron-deficient thiadiazole ring undergoes regioselective nitration or halogenation at the 5-position, guided by the methyl substituent’s electronic effects.

-

Ring-Opening : Under reductive conditions (e.g., catalytic hydrogenation), the thiadiazole ring may cleave to form thiol intermediates, though stability under such conditions requires further study.

Pyrazine Core Transformations

The pyrazine ring’s electron-deficient nature enables nucleophilic substitution and reduction:

-

Nucleophilic Substitution : The 2-carbonitrile group activates the pyrazine ring for substitution at the 3-position. For example, methoxy or amino groups can replace the nitrile under basic or acidic conditions, respectively .

-

Reduction : Selective reduction of the pyrazine ring to a piperazine derivative is achievable using palladium-catalyzed hydrogenation, though competing reduction of the nitrile group must be controlled .

Carbonitrile Group Reactivity

The nitrile functionality undergoes hydrolysis, reduction, and cycloaddition:

*Yields estimated from analogous reactions in cited sources.

Pyrrolidine Carbonyl Reactions

The pyrrolidine-linked carbonyl group engages in nucleophilic acyl substitutions:

-

Amide Formation : Reacts with primary amines (e.g., aniline) in the presence of EDC/HOBt to form stable amide derivatives, critical for structure-activity relationship (SAR) studies .

-

Hydrolysis : Acidic or basic hydrolysis cleaves the carbonyl group, yielding pyrrolidin-3-ol and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Ether Linkage Stability

The pyrrolidine-ether bond demonstrates conditional stability:

-

Acid-Catalyzed Cleavage : Exposure to HCl in methanol cleaves the ether bond, generating pyrazine-2-carbonitrile and thiadiazole-pyrrolidine fragments.

-

Alkylation : Under Mitsunobu conditions (DIAD, PPh<sub>3</sub>), the ether oxygen serves as a nucleophile for alkyl halides, enabling structural diversification .

Cross-Coupling and Cyclization

The compound participates in transition-metal-catalyzed reactions:

-

Suzuki Coupling : The pyrazine ring’s halogenated derivatives (e.g., bromo-substituted) undergo coupling with aryl boronic acids to form biaryl systems, though direct functionalization requires pre-activation .

-

Heterocyclization : Reaction with hydrazines or thioureas facilitates the formation of fused pyrazolo[1,5-a]pyrimidine or thiadiazolo[3,2-b]pyridazine systems .

Analytical and Optimization Insights

Reaction progress is monitored via HPLC (purity >95%) and <sup>1</sup>H/<sup>13</sup>C NMR (structural confirmation) . Optimal yields are achieved using polar aprotic solvents (e.g., DMF, THF) at 60–80°C, with catalytic bases (e.g., K<sub>2</sub>CO<sub>3</sub>) .

This compound’s multifunctional architecture positions it as a versatile intermediate for antiviral and kinase-targeted drug discovery, particularly in optimizing metabolic stability and target binding . Further studies are required to explore its in vivo reactivity and pharmacological applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key Compounds :

Structural Insights :

- Thiadiazole vs. Thiazole : The target compound’s 1,2,3-thiadiazole group (S-N-N) differs from the thiazole (S-C-N) in compound , impacting electron-withdrawing capacity and metabolic stability. Thiadiazoles are less common in pharmaceuticals but prevalent in herbicides .

- Pyrrolidine vs. Cyclopentane : The pyrrolidine linker in the target compound offers conformational flexibility compared to the rigid cyclopentane in the imidazo-pyrrolo-pyrazine derivative .

- Carbonitrile Positioning : The pyrazine-2-carbonitrile group in the target compound contrasts with pyrimidine-5-carbonitrile in , altering dipole moments and binding affinities.

Target Compound :

The pyrrolidine-thiadiazole segment likely requires sequential acylation and etherification steps.

Comparisons :

- Thiazolo-pyrimidine Derivatives : Prepared via condensation of acrylonitrile intermediates with guanidines, highlighting divergent routes for nitrogen-rich heterocycles .

Solubility and Stability :

- The target compound’s pyrrolidine-ether linkage may enhance water solubility compared to fipronil’s hydrophobic trifluoromethyl groups .

- The thiadiazole group is prone to hydrolysis under acidic conditions, whereas thiazoles (e.g., in ) are more stable .

Hypothetical Bioactivity :

- Agrochemical Potential: Structural resemblance to fipronil suggests possible insecticidal activity, though the absence of sulfinyl/trifluoromethyl groups may reduce potency .

- Kinase Inhibition : The pyrazine-carbonitrile motif is common in kinase inhibitors (e.g., imidazo-pyrrolo-pyrazine derivatives ), but the target compound’s thiadiazole may limit cross-reactivity.

Preparation Methods

Nucleophilic Aromatic Substitution

Activation of pyrazine :

- Bromination : Pyrazine-2-carbonitrile is brominated at position 3 using N-bromosuccinimide (NBS) under radical conditions.

- Reaction with pyrrolidine intermediate : The bromopyrazine reacts with the deprotonated hydroxyl group of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-ol in the presence of NaH or K₂CO₃.

Conditions :

Mitsunobu Reaction

An alternative method employs Mitsunobu conditions to form the ether bond:

- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)

- Solvent : THF or DCM

- Substrates : 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-ol and 3-hydroxypyrazine-2-carbonitrile (synthesized via directed metalation).

Challenges : Limited availability of 3-hydroxypyrazine-2-carbonitrile necessitates multi-step synthesis, reducing overall yield.

Optimization and Characterization

Reaction Monitoring

Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 4.80–4.70 (m, 1H, pyrrolidine-O), 3.90–3.50 (m, 4H, pyrrolidine).

- HRMS : m/z 316.34 [M+H]⁺ (calc. 316.34).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub | 72 | 97 | Scalable | Requires brominated pyrazine |

| Mitsunobu | 58 | 95 | Regioselective | Low yield due to intermediate steps |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrrolidine derivatives with thiadiazole-carbonyl intermediates under reflux conditions. For example, describes using acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst to achieve yields of ~68% for structurally similar carbonitriles. Optimization strategies include:

- Temperature control (e.g., 50°C for triazenyl precursor reactions, as in ).

- Catalyst screening (e.g., trifluoroacetic acid for azide substitutions, ).

- Solvent selection (e.g., methylene chloride for azide reactions, ).

- Purification via silica gel chromatography (cyclohexane/ethyl acetate gradients, ).

- Monitoring reaction progress via TLC ( ).

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and confirming the purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., CN stretches at ~2220 cm⁻¹, NH at ~3400 cm⁻¹) ( ).

- NMR (¹H and ¹³C) : Confirms regiochemistry and substituent positions. For example, aromatic protons in pyrazine and thiadiazole rings appear as distinct singlets (δ 7.5–8.0 ppm), while pyrrolidine oxy groups show characteristic splitting ( ).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 238.0961 for C₁₂H₁₀N₆ in ).

- X-ray diffraction : Resolves stereochemical ambiguities ().

Q. What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes or receptors with structural homology to targets of similar pyrazole/thiadiazole hybrids (e.g., pesticide targets like GABA receptors, ).

- Dose-response curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control compounds : Include positive controls (e.g., fipronil for pesticidal activity, ) and vehicle controls.

- Assay reproducibility : Replicate experiments across ≥3 independent trials ( ).

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., acetylcholinesterase for pesticidal activity, ).

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites ().

- Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories (e.g., using GROMACS).

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR) during structural elucidation?

- Methodological Answer :

- Deuterated solvent exchange : Confirm NH/OH protons by comparing D₂O-treated vs. untreated samples ( ).

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in pyrrolidine rings).

- 2D NMR (COSY, HSQC) : Assign overlapping signals ( ).

- Cross-validate with HRMS : Ensure molecular ion matches expected formula ( ).

Q. What methodologies are effective for studying the stability and degradation pathways of this compound under various storage and experimental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC ( ).

- Forced degradation : Use acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile groups (e.g., CN or ester hydrolysis).

- LC-MS/MS : Characterize degradation products ( ).

Q. How can regioselective functionalization of the pyrazine and thiadiazole rings be achieved to modify the compound's properties?

- Methodological Answer :

- Electrophilic substitution : Use nitration or halogenation at electron-rich positions (e.g., para to oxy groups in pyrazine, ).

- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl substitutions (e.g., ).

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines, ).

Q. What advanced analytical techniques (e.g., X-ray crystallography, high-resolution mass spectrometry) are critical for confirming structural ambiguities in derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.